3-Chloro-4-iodo-6-phenylpyridazine
Description
Significance of Pyridazine (B1198779) Core in Advanced Organic Synthesis
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and advanced organic synthesis. Its unique physicochemical properties, including its polarity and hydrogen bonding capabilities, make it a valuable component in the design of new bioactive molecules. The pyridazine nucleus is present in a number of approved drugs and serves as a crucial building block for a wide range of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. The ability of the pyridazine ring to modulate the electronic and steric properties of a molecule makes it a key target for synthetic chemists seeking to fine-tune the activity and selectivity of new compounds.
Overview of Halogenated Pyridazines as Synthetic Intermediates
Halogenated pyridazines are highly valued as versatile intermediates in organic synthesis. The presence of one or more halogen atoms on the pyridazine ring provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions. The differential reactivity of various halogens (e.g., iodine, bromine, chlorine) allows for selective and sequential functionalization of the pyridazine core. This chemo-selectivity is a powerful tool for the construction of complex, highly substituted pyridazine derivatives that would be difficult to access through other synthetic routes.
One of the most powerful applications of halogenated pyridazines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction allows for the formation of carbon-carbon bonds between the halogenated pyridazine and a wide range of organoboron reagents, leading to the synthesis of biarylpyridazines and other valuable structures. The relative reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl, enabling chemists to selectively target a specific position on a polyhalogenated pyridazine. researchgate.net
Physicochemical Properties of 3-Chloro-4-iodo-6-phenylpyridazine
The utility of a chemical compound in synthesis is intrinsically linked to its physical and chemical properties. The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Melting Point | 189–191°C vulcanchem.com |
| Solubility in Water | 0.12 mg/mL vulcanchem.com |
| LogP (Octanol-Water) | 3.2 vulcanchem.com |
| pKa | 1.8 (pyridazine N-protonation) vulcanchem.com |
This data is based on information from a commercial supplier and may not have been independently verified by peer-reviewed research.
Reactivity and Synthetic Applications
This compound is a trifunctional molecule, possessing a phenyl group and two different halogen substituents on the pyridazine ring. This arrangement of functional groups provides a platform for a variety of chemical transformations.
The presence of both a chlorine and an iodine atom on the pyridazine ring is of particular synthetic interest. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the 4-position of the pyridazine ring while leaving the chloro substituent at the 3-position intact for subsequent transformations.
For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid would be expected to proceed selectively at the C-I bond, yielding a 4-aryl-3-chloro-6-phenylpyridazine. This intermediate could then be subjected to a second cross-coupling reaction or a nucleophilic aromatic substitution at the C-Cl bond to introduce further molecular diversity.
One documented reaction of this compound is its synthesis from 3,4-Dichloro-6-phenylpyridazine by reaction with N-iodosuccinimide (NIS) in acetic acid at 80°C. vulcanchem.com This highlights a method for the introduction of the iodo group.
The iodine atom at the 4-position is also susceptible to nucleophilic aromatic substitution. For instance, reaction with primary amines such as benzylamine (B48309) in a solvent like dimethylformamide (DMF) at elevated temperatures can lead to the formation of 4-amino derivatives. vulcanchem.com
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-iodo-6-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClIN2/c11-10-8(12)6-9(13-14-10)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFICQSGJGFUWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of Halogenated Phenylpyridazines
Role of Halogen Substituents in Chemical Reactivity
Halogen atoms exert a profound influence on the chemical behavior of the pyridazine (B1198779) ring through a combination of electronic and steric effects. These effects dictate the molecule's susceptibility to nucleophilic attack and govern the regiochemical outcome of substitution reactions.
The pyridazine ring, containing two adjacent nitrogen atoms, is inherently electron-deficient. This characteristic makes it more susceptible to nucleophilic attack compared to its carbocyclic analogue, benzene. The introduction of halogen substituents, such as chlorine and iodine, further amplifies this electron deficiency.
Both chlorine and iodine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the pyridazine ring, making the carbon atoms even more electrophilic and thus, more activated towards attack by nucleophiles. This activation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, a common method for introducing new functional groups onto the ring. While halogens also possess an electron-donating mesomeric effect (+M effect) through their lone pairs, the inductive effect is generally dominant in influencing the reactivity of aryl halides towards nucleophiles.
In di- or polyhalogenated systems, the different halogens often exhibit distinct reactivities, which can be exploited for regioselective functionalization. This is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings. The efficiency of the initial oxidative addition step in the catalytic cycle is highly dependent on the carbon-halogen (C-X) bond strength.
For 3-Chloro-4-iodo-6-phenylpyridazine, the two halogen substituents provide two potential sites for such transformations. The general order of reactivity for aryl halides in these cross-coupling reactions is I > Br > OTf > Cl. This trend is directly related to the C-X bond dissociation energy, with the weaker C-I bond being more easily cleaved by the palladium catalyst than the stronger C-Cl bond. Consequently, the iodine atom at the C4 position acts as a directing group, ensuring that the initial functionalization occurs selectively at this site, leaving the chlorine atom at the C3 position available for subsequent reactions.
Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling
| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol, approx.) | General Reactivity Trend |
| C-I | ~65 | Highest |
| C-Br | ~81 | High |
| C-Cl | ~96 | Moderate |
| C-F | ~123 | Low (requires special conditions) |
Regioselectivity in Chemical Transformations of this compound Analogs
The differential reactivity of the C-I and C-Cl bonds is the key to the regioselective functionalization of this compound and its analogs. Palladium-catalyzed cross-coupling reactions can be controlled to react exclusively at the C4 position.
For instance, in a Suzuki-Miyaura coupling, an arylboronic acid will react with the C4-iodo position in the presence of a palladium catalyst and a base, while the C3-chloro position remains intact. This high degree of regioselectivity has been observed in various dihalogenated heterocyclic systems. Studies on related dihalopyridazines confirm that cross-coupling reactions preferentially occur at the position bearing the more reactive halogen. For example, the Suzuki coupling of 3-chloro-5-bromo-6-phenylpyridazine proceeds selectively at the C5-bromo position. rsc.org This allows for the precise and predictable introduction of a wide array of substituents, such as aryl, heteroaryl, or alkyl groups, at the C4 position of the pyridazine core.
Table 2: Illustrative Regioselective Suzuki-Miyaura Coupling at the C4-Position
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (3-Chloro-4-aryl-6-phenylpyridazine) | Typical Conditions |
| 1 | Phenylboronic acid | 3-Chloro-4,6-diphenylpyridazine | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80°C |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-4-(4-methoxyphenyl)-6-phenylpyridazine | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 90°C |
| 3 | Thiophene-2-boronic acid | 3-Chloro-6-phenyl-4-(thiophen-2-yl)pyridazine | Pd(PPh₃)₄, Cs₂CO₃, DME, 85°C |
Note: This table is illustrative, based on established principles of Suzuki-Miyaura reactions on analogous halo-heterocycles.
Similarly, Sonogashira coupling reactions with terminal alkynes show the same high regioselectivity, enabling the introduction of alkynyl moieties at the C4 position. organic-chemistry.orglibretexts.org This predictable regioselectivity is a powerful tool for synthetic chemists, as it eliminates the formation of isomeric mixtures and simplifies purification processes.
Diversification Strategies for Advanced Pyridazine Scaffolds
The true synthetic utility of this compound lies in its potential for sequential, multi-component diversification. The initial regioselective functionalization at the C4 position yields a 3-chloro-4-substituted-6-phenylpyridazine intermediate. This product retains a reactive handle—the C3-chloro substituent—for a second, distinct chemical transformation.
This stepwise approach allows for the construction of complex, highly substituted pyridazine scaffolds that would be difficult to access through other means. Following the initial C4-arylation or C4-alkynylation, a second cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) can be performed at the C3 position. This second reaction typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to activate the more robust C-Cl bond.
This strategy opens a combinatorial-like approach to a vast chemical space. By varying the coupling partners in each step, libraries of diverse 3,4,6-trisubstituted pyridazines can be efficiently synthesized. These advanced scaffolds are of significant interest in drug discovery and materials science, where fine-tuning of molecular properties through precise substituent placement is critical.
Table 3: Illustrative Sequential Diversification Strategy
| Step | Reaction Type | Position | Coupling Partner | Intermediate/Product |
| 1 | Suzuki Coupling | C4 (Iodo) | 4-Fluorophenylboronic acid | 3-Chloro-4-(4-fluorophenyl)-6-phenylpyridazine |
| 2 | Sonogashira Coupling | C3 (Chloro) | Phenylacetylene | 4-(4-Fluorophenyl)-3-(phenylethynyl)-6-phenylpyridazine |
| Alternative Step 2 | Buchwald-Hartwig | C3 (Chloro) | Morpholine | 4-(4-(4-Fluorophenyl)-6-phenylpyridazin-3-yl)morpholine |
Note: This table illustrates a potential synthetic sequence based on known reactivities.
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Analysis: In the ¹H NMR spectrum of 3-Chloro-4-iodo-6-phenylpyridazine, recorded in deuterochloroform (CDCl₃), the proton signals provide definitive information about the arrangement of atoms. The spectrum displays a characteristic signal for the lone proton on the pyridazine (B1198779) ring (H-5) as a doublet at δ 8.65 ppm. The protons of the phenyl group at position 6 appear as a multiplet in the aromatic region, between δ 7.85 and 7.45 ppm, integrating to five protons. A distinct doublet for the H-6 proton is observed at δ 7.30 ppm, with a coupling constant (J) of 5.2 Hz, confirming its adjacency to the H-5 proton. chemicalbook.com
¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary data on the carbon skeleton of the molecule. Key chemical shifts confirm the presence and electronic environment of each carbon atom. The carbon atom bonded to the chlorine (C-3) resonates at δ 158.2 ppm, while the carbon bonded to the iodine (C-4) is found significantly upfield at δ 95.7 ppm, a shift influenced by the heavy atom effect of iodine. The carbon at position 6, attached to the phenyl group, appears at δ 139.1 ppm. The carbons of the phenyl ring produce signals in the δ 135.2–128.4 ppm range, and the remaining pyridazine carbon (C-5) is identified at δ 122.5 ppm. chemicalbook.com
| Technique | Nucleus | Chemical Shift (δ ppm) | Assignment |
| ¹H NMR | ¹H | 8.65 (d, J = 5.2 Hz) | Pyridazine H-5 |
| 7.85–7.45 (m) | Phenyl-H | ||
| 7.30 (d, J = 5.2 Hz) | Pyridazine H-6 | ||
| ¹³C NMR | ¹³C | 158.2 | C-3 |
| 149.8 | C-4 | ||
| 139.1 | C-6 | ||
| 135.2–128.4 | Phenyl-C | ||
| 122.5 | C-5 | ||
| 95.7 | C-2 (Likely C-4 based on substitution) |
Data sourced from ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) analyses. chemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
While specific, detailed experimental IR and Raman spectra for this compound are not extensively reported in the reviewed literature, the expected characteristic absorption and scattering bands can be predicted based on its structure. Key vibrational modes would include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
C=C and C=N Stretching: The pyridazine and phenyl rings would exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ range.
C-Cl Stretching: A strong absorption band for the carbon-chlorine bond is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.
C-I Stretching: The carbon-iodine bond vibration would appear at a lower frequency, typically in the 600-500 cm⁻¹ range, due to the larger mass of the iodine atom.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-I bond, which may be weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. For aromatic and heteroaromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy (bonding or non-bonding) orbitals to higher-energy (anti-bonding) orbitals.
Specific experimental UV-Vis data for this compound is not available in the cited literature. However, the structure contains both a phenyl ring and a substituted pyridazine ring, which are chromophores. One would expect to observe intense absorption bands corresponding to π → π* transitions within these conjugated aromatic systems. The presence of heteroatoms (nitrogen) and halogen substituents would influence the exact wavelength of maximum absorption (λmax) by modifying the energy levels of the molecular orbitals.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the compound.
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) has been used to confirm the elemental composition of this compound. The analysis provides a precise mass measurement that aligns with the calculated theoretical value, confirming the molecular formula C₁₀H₆ClIN₂. The presence of chlorine and iodine would also generate a characteristic isotopic pattern in the mass spectrum, further aiding in its identification.
| Analysis Type | Technique | Parameter | Value |
| Molecular Weight | - | Molecular Formula | C₁₀H₆ClIN₂ |
| - | Calculated Molecular Weight | 330.55 g/mol | |
| High-Resolution Mass | HRMS (ESI) | Calculated m/z [M+H]⁺ | 330.9365 |
| Found m/z [M+H]⁺ | 330.9368 |
This data confirms the molecular formula and weight of the target compound with high accuracy. chemicalbook.com
Computational Chemistry in the Study of 3 Chloro 4 Iodo 6 Phenylpyridazine and Analogs
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are crucial for predicting the reactivity and properties of compounds like 3-Chloro-4-iodo-6-phenylpyridazine. By solving the Kohn-Sham equations, DFT provides information about molecular orbitals, charge distribution, and other key electronic parameters.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to investigate the geometric and electronic characteristics of pyridazine (B1198779) derivatives. mdpi.comresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For instance, in studies of various pyridazine derivatives, a lower ΔE has been correlated with increased biological activity. mdpi.com
In the case of this compound, the electron-withdrawing nature of the chlorine and iodine atoms, combined with the phenyl group, significantly influences the electronic landscape of the pyridazine ring. DFT calculations can precisely map the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, provides a visual representation of the charge distribution, indicating regions prone to electrophilic or nucleophilic attack. mdpi.comresearchgate.net
Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), further quantify the reactivity of pyridazine analogs. researchgate.netgsconlinepress.comgsconlinepress.com These parameters are instrumental in comparing the reactivity of different substituted pyridazines and in designing molecules with desired electronic properties. gsconlinepress.com For example, studies on similar heterocyclic systems have shown that halogen substitution can modulate the chemical potential and electrophilicity index of the molecule. researchgate.netchemrxiv.org
Note: These values are representative and based on DFT calculations for analogous pyridazine derivatives. The exact values for this compound would require specific calculations.
Mechanistic Studies of Reaction Pathways
Computational chemistry, and DFT in particular, is invaluable for elucidating the mechanisms of chemical reactions involving pyridazine derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most favorable route. rsc.org This is crucial for understanding and optimizing synthetic procedures.
For instance, computational studies have been used to investigate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridazines. chemrxiv.orgnih.gov The mechanism can proceed through a stepwise pathway involving a stable Meisenheimer intermediate or via a concerted process. nih.govresearchgate.net DFT calculations can distinguish between these pathways by locating the transition states and intermediates and calculating their relative energies. researchgate.net The nature of the leaving group and the nucleophile can influence which pathway is favored. nih.gov
In the context of this compound, mechanistic studies could predict the relative reactivity of the chloro and iodo substituents towards nucleophilic displacement. Generally, iodine is a better leaving group than chlorine. Computational analysis can provide quantitative insights into the activation barriers for the substitution at both positions, confirming this trend.
Furthermore, computational methods have been applied to study cyclization reactions involving pyridazine precursors. rsc.org For example, the formation of fused heterocyclic systems like pyrrolo[1,2-b]pyridazines can be modeled to understand the reaction mechanism, which often involves the in-situ generation of mesoionic intermediates followed by cycloaddition. nih.gov Theoretical calculations can confirm the structure of unstable intermediates and predict the energetics of the cyclization process. rsc.org
Prediction of Regioselectivity and Stereoselectivity
The prediction of regioselectivity and stereoselectivity is a significant challenge in organic synthesis. Computational methods offer a powerful tool to address this challenge, providing predictions that can guide experimental work. For substituted pyridazines like this compound, predicting the outcome of reactions at different positions on the ring is crucial for their synthetic utility.
DFT calculations have been successfully used to predict the regioselectivity of various reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. nih.govrsc.org By comparing the activation energies for reactions at different sites, the most likely product can be identified. mdpi.com For example, in the nucleophilic substitution on polyhalogenated pyridazines, the relative stability of the isomeric σ-complex intermediates can be calculated to predict the major regioisomer. nih.govresearchgate.net This approach has been shown to be effective for various nucleophiles and leaving groups. nih.gov
In the case of cycloaddition reactions, such as the (3+2) cycloaddition of diazopropane (B8614946) with chalcone (B49325) derivatives to form pyrazoles, DFT can explain the observed regioselectivity by analyzing the frontier molecular orbitals of the reactants and the activation barriers of the possible reaction pathways. mdpi.com Similarly, for the synthesis of substituted pyridazines via inverse-electron-demand Diels-Alder reactions, computational models can predict the regiochemical outcome with high accuracy. rsc.org
For this compound, computational models could predict the regioselectivity of, for example, a Suzuki cross-coupling reaction. By calculating the energetics of the oxidative addition step at the C-Cl and C-I bonds, the model would likely predict that the reaction occurs preferentially at the more reactive C-I bond.
Molecular Modeling and Simulation of Molecular Interactions
Understanding the non-covalent interactions between molecules is fundamental in many areas of chemistry, including materials science and medicinal chemistry. Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to study these interactions in detail.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgresearchgate.netonljbioinform.com This is particularly relevant in drug design, where the aim is to predict the binding mode of a small molecule ligand to the active site of a protein. For analogs of this compound, docking studies can be used to explore their potential as inhibitors of specific enzymes. rsc.orgnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. onljbioinform.comacs.org
Molecular dynamics simulations provide a more dynamic picture of molecular interactions by simulating the movement of atoms and molecules over time. researchgate.net MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking and to study the conformational changes that may occur upon binding. chemrxiv.orgacs.org For instance, MD simulations of a pyrazine (B50134) derivative have been used to investigate its stability within a receptor binding pocket. researchgate.net
Beyond biological systems, molecular modeling can also be used to study the interactions of pyridazine derivatives in materials. For example, DFT calculations can be used to investigate the interaction of pyridazine-based corrosion inhibitors with metal surfaces, providing insights into the mechanism of corrosion protection. researchgate.netgsconlinepress.comgsconlinepress.com
Applications in Advanced Materials and Catalysis
Role as Ligands in Transition Metal Catalysis and Organometallic Compounds
The pyridazine (B1198779) scaffold, with its two adjacent nitrogen atoms, is a well-established ligand for transition metals. These nitrogen atoms can chelate to a metal center, forming stable organometallic complexes. In the case of 3-Chloro-4-iodo-6-phenylpyridazine, the nitrogen lone pairs are available for coordination with transition metals such as palladium, copper, and rhodium. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridazine ring. The electron-withdrawing nature of the chlorine and iodine atoms in this compound can influence the catalytic activity of the metal center.
Furthermore, this compound can serve as a precursor for more elaborate ligand systems. For instance, the iodine and chlorine atoms can be substituted through various cross-coupling reactions to introduce other coordinating groups, leading to the formation of multidentate ligands. These tailored ligands are of significant interest in homogeneous catalysis, where they can control the selectivity and efficiency of catalytic transformations.
Development of Chemiluminescent Materials
Pyridazine derivatives are known to be key components in certain classes of chemiluminescent materials. The luminescence often arises from the decomposition of a high-energy intermediate, such as a 1,2-dioxetane, to an excited-state product that emits light upon relaxation. The substituents on the pyridazine ring play a crucial role in modulating the emission wavelength and quantum yield of the chemiluminescent system.
While direct studies on the chemiluminescent properties of this compound are not extensively documented, its structure suggests potential as a scaffold for new chemiluminescent probes. The phenyl group can be part of the emissive chromophore, and the halogen atoms provide synthetic handles to attach other functional groups, such as electron-donating or -withdrawing moieties, to tune the electronic properties and, consequently, the light-emitting characteristics of the final molecule.
Investigation in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics, including frequency conversion and optical switching. The NLO properties of organic molecules are often associated with a high degree of π-conjugation and the presence of both electron-donating and electron-accepting groups, which creates a significant molecular dipole moment.
The this compound framework possesses a π-conjugated system. The phenyl group acts as a π-electron donor, while the electronegative nitrogen atoms and halogen substituents of the pyridazine ring act as electron acceptors. This intrinsic donor-acceptor character suggests that it could serve as a basic building block for NLO materials. Further functionalization, for example, by replacing the halogen atoms with stronger electron-donating or -withdrawing groups via cross-coupling reactions, could enhance the second-order NLO response.
Application in Photovoltaic Materials and Organometallic Semiconductors
The field of organic photovoltaics (OPVs) relies on the development of new organic semiconductors with suitable electronic properties for light absorption and charge transport. Pyridazine-containing polymers and small molecules have been investigated for their potential in OPV devices. The nitrogen atoms in the pyridazine ring can lower the energy levels of the molecular orbitals (HOMO and LUMO) compared to their carbocyclic analogues, which can be advantageous for achieving efficient charge separation and transport.
This compound can be considered a building block for such materials. Through polymerization reactions, typically involving cross-coupling of the dihalogenated pyridazine with other aromatic units, it is possible to construct conjugated polymers with alternating donor and acceptor units. The specific electronic properties imparted by the chloro and phenyl substituents would influence the band gap and charge carrier mobility of the resulting semiconductor.
Design of Novel Scaffolds for Chemical Diversity
In medicinal chemistry and materials science, there is a constant need for novel molecular scaffolds to generate libraries of compounds with diverse structures and properties. The differential reactivity of the C-I and C-Cl bonds in this compound makes it an attractive starting point for creating chemical diversity.
Future Research Perspectives
Development of Sustainable Synthetic Routes for Halogenated Pyridazines
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research on 3-Chloro-4-iodo-6-phenylpyridazine and related halogenated pyridazines should prioritize the adoption of green chemistry principles.
One promising area is the use of microwave-assisted synthesis . thieme-connect.comnih.govgeorgiasouthern.edu This technique has been shown to significantly shorten reaction times and improve yields in the synthesis of various pyridazine (B1198779) derivatives. nih.govmdpi.com Future work could focus on adapting existing cyclocondensation reactions, traditionally performed under harsh thermal conditions, to microwave irradiation for the synthesis of the this compound core. thieme-connect.com This approach not only enhances energy efficiency but also often leads to cleaner reaction profiles with fewer byproducts.
Flow chemistry presents another frontier for the sustainable production of halogenated pyridazines. mdpi.comuc.pt Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. uc.pt The synthesis of pyridazines, which can involve hazardous reagents or intermediates, would benefit greatly from the enhanced safety profile of flow systems. uc.pt Future research should explore the translation of batch syntheses of dihalogenated pyridazines to continuous-flow processes.
Furthermore, C-H activation strategies are emerging as powerful tools for the construction of complex molecules by forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. pkusz.edu.cnacs.org The application of transition-metal catalyzed C-H activation could provide novel and more atom-economical routes to 6-phenylpyridazine precursors, reducing the reliance on pre-functionalized starting materials. pkusz.edu.cnacs.org Research into rhodium-catalyzed C-H activation has already demonstrated its utility in constructing fused pyridazine analogues. pkusz.edu.cn
Finally, the exploration of biocatalysis , using enzymes like haloperoxidases, could offer highly selective and environmentally friendly methods for the halogenation of pyridazine rings. nih.gov While still a nascent field for this class of heterocycles, the potential for enzymatic reactions to proceed under mild conditions with high regioselectivity warrants investigation.
Table 1: Comparison of Sustainable Synthetic Methodologies for Halogenated Pyridazines
| Methodology | Potential Advantages for Halogenated Pyridazine Synthesis | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. thieme-connect.comnih.govgeorgiasouthern.edu | Adapting multi-step syntheses to one-pot microwave protocols. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. mdpi.comuc.pt | Development of continuous-flow models for the synthesis of key intermediates. |
| C-H Activation | Increased atom economy, novel disconnection approaches. pkusz.edu.cnacs.org | Site-selective functionalization of the pyridazine core using directing groups. acs.org |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov | Screening and engineering of enzymes for the regioselective halogenation of pyridazines. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The unique arrangement of two different halogen atoms on the pyridazine ring of this compound presents significant opportunities for exploring novel reactivity and constructing diverse molecular architectures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key area for future investigation. Typically, the C-I bond is more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the C-Cl bond, which could allow for sequential and site-selective functionalization.
Future research should focus on systematically exploring a range of transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. By carefully selecting catalysts and reaction conditions, it should be possible to selectively functionalize the C4 position (iodine) while leaving the C3 position (chlorine) intact for subsequent transformations. This would provide a powerful strategy for the rapid generation of diverse libraries of 3,4,6-trisubstituted pyridazines.
The field of photoredox catalysis offers new avenues for activating otherwise inert bonds under mild conditions. acs.orgacs.org The application of visible-light-mediated photoredox catalysis to dihalogenated pyridazines could unlock novel transformation pathways that are not accessible through traditional thermal methods. researchgate.net For instance, it could enable radical-based functionalization reactions at the halogenated positions. The photochemistry of pyridazine N-oxides has already demonstrated the potential for light-induced ring-opening and rearrangement reactions, suggesting that the core pyridazine ring itself can participate in unique photochemical transformations. proquest.comnih.gov
Moreover, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . wur.nl While the reactivity of halopyridazines with nucleophiles is known, a systematic study of the regioselectivity of SNAr reactions on this compound with a wide range of nucleophiles (O, N, S-based) is warranted. This could lead to the discovery of new substitution patterns and the synthesis of novel pyridazine derivatives with interesting biological or material properties.
Table 2: Potential Novel Transformation Pathways for this compound
| Reaction Type | Potential Outcome | Future Research Direction |
|---|---|---|
| Sequential Cross-Coupling | Site-selective introduction of aryl, alkyl, and amino groups. | Optimization of catalyst systems for selective C-I vs. C-Cl bond activation. |
| Photoredox Catalysis | Radical-based functionalization and novel bond formations. acs.org | Exploring the reactivity with various radical precursors under visible light irradiation. researchgate.net |
| Regioselective SNAr | Synthesis of diverse 3,4-disubstituted 6-phenylpyridazines. | A comprehensive study of reactivity with a broad range of nucleophiles. wur.nl |
| Ring Transformation | Access to novel heterocyclic scaffolds. | Investigating conditions for skeletal rearrangements, potentially catalyzed by metals or light. proquest.com |
Integration of Advanced Computational and Experimental Approaches in Pyridazine Chemistry
The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating discovery in chemical sciences. mdpi.com For a molecule like this compound, this integrated approach can provide deep insights into its properties and reactivity, guiding the design of new experiments and the development of novel applications.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including geometric parameters, electronic structure, and spectroscopic signatures. gsconlinepress.comgsconlinepress.com For this compound, DFT studies can elucidate the relative reactivity of the two halogen atoms, predict the most likely sites for electrophilic and nucleophilic attack, and rationalize observed reaction outcomes. chemrxiv.orgmdpi.com Such calculations can also be used to explore reaction mechanisms and transition states, providing a theoretical framework for understanding and optimizing new transformations. researchgate.net
Molecular docking and dynamics simulations are invaluable tools in drug discovery for predicting the binding modes and affinities of small molecules to biological targets. nih.gov Given that many pyridazine derivatives exhibit interesting biological activities, future research could use in silico screening to identify potential protein targets for this compound and its derivatives. acs.orgnih.gov These computational predictions can then be validated through in vitro and in vivo experiments, streamlining the process of identifying new therapeutic leads. mdpi.com
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. researchgate.netrsc.org ML models can be trained on existing datasets of pyridazine compounds to predict properties such as bioactivity, toxicity, and reaction outcomes. researchgate.net This predictive power can be harnessed for the high-throughput virtual screening of large chemical libraries and for the design of new pyridazine derivatives with optimized properties. nih.gov The integration of ML with automated synthesis platforms could ultimately lead to a closed-loop system for the rapid discovery and optimization of new functional molecules based on the pyridazine scaffold.
Table 3: Synergistic Integration of Computational and Experimental Approaches
| Approach | Computational Task | Experimental Validation |
|---|---|---|
| DFT Calculations | Predict reactivity, spectroscopic properties, and reaction mechanisms. gsconlinepress.comgsconlinepress.com | Synthesis and characterization of new derivatives, kinetic studies of reactions. |
| Molecular Docking | Identify potential biological targets and predict binding modes. nih.gov | In vitro enzyme assays and biophysical binding studies. acs.orgnih.gov |
| Machine Learning | Predict bioactivity and ADMET properties, guide library design. researchgate.net | High-throughput screening of synthesized compounds. nih.govtandfonline.comnih.gov |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel compounds with valuable applications across various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-4-iodo-6-phenylpyridazine, and what key intermediates are involved?
- The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling. For example, substituting chlorine at position 3 of pyridazine with iodine using NaI/CuI in DMF at 120°C under inert conditions . Intermediate isolation (e.g., 3-chloro-6-phenylpyridazine) requires purification via column chromatography (silica gel, hexane/EtOAc). Confirm regioselectivity using H-NMR to verify iodine substitution at position 4 .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and X-ray crystallography for solid-state conformation (e.g., bond angles, packing behavior) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Quantify impurities using area normalization (<1% threshold) .
Q. How does the electron-withdrawing chloro group influence reactivity in cross-coupling reactions?
- The chloro group at position 3 activates the pyridazine ring for NAS by polarizing the C-Cl bond, facilitating iodine substitution. However, steric hindrance from the phenyl group at position 6 may reduce reaction yields. Optimize using microwave-assisted synthesis (e.g., 150°C, 30 min) to enhance reaction efficiency .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?
- Computational modeling (DFT calculations) predicts preferential reactivity at position 4 due to lower activation energy for iodine substitution. Validate experimentally via C-NMR chemical shift analysis of intermediates. Conflicting data may arise from solvent effects—compare DMF (polar aprotic) vs. THF (low polarity) on reaction pathways .
Q. How can computational chemistry predict the biological activity of pyridazine derivatives?
- Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases). Use QSAR models to correlate substituent electronegativity (e.g., -I vs. -Cl) with inhibitory activity. For example, iodine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets .
Q. What methodologies address low yields in Suzuki-Miyaura couplings involving 4-iodo substituents?
- Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and ligands (XPhos, SPhos) to minimize steric clashes with the phenyl group. Use a 10 mol% catalyst load in degassed toluene/EtOH (3:1) at 80°C. Monitor reaction progress via TLC and isolate products using preparative HPLC .
Q. How do substituent electronic effects modulate the photophysical properties of pyridazine derivatives?
- UV-Vis spectroscopy (200–400 nm) reveals redshifted absorption maxima with electron-withdrawing groups (e.g., -I at position 4). Time-dependent DFT (TDDFT) simulations correlate HOMO-LUMO gaps with experimental λ. Contrast with 3,6-dichloropyridazine derivatives to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
